1,5-Difluoro-2-methoxy-4-nitrobenzene

Nucleophilic Aromatic Substitution SNAr Reactivity Regioselectivity

Researchers requiring sequential nucleophilic aromatic substitution at two electronically distinct fluorine positions face limited scaffold options. 1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS 179011-39-3) addresses this gap with a unique 1,2,4,5-substitution pattern. • Enables regiocontrolled stepwise introduction of amine, alkoxy, or thiol nucleophiles via differentiated fluorine displacement rates; methoxy at C2 deactivates that site while fluorines at C1 and C4 exhibit distinct leaving group abilities. • Methoxy group tolerates strong bases, oxidants, and organometallic couplings-selectively cleavable to phenol via BBr₃ only at the desired late stage. • Crystalline solid (mp 93-95°C) compatible with automated liquid handlers and gravimetric dispensing; ≥96% purity with defined moisture content.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 179011-39-3
Cat. No. B175447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluoro-2-methoxy-4-nitrobenzene
CAS179011-39-3
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
InChIInChI=1S/C7H5F2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
InChIKeyUWQOVGHBTZMFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Difluoro-2-methoxy-4-nitrobenzene Identity & Structural Class


1,5-Difluoro-2-methoxy-4-nitrobenzene (CAS 179011-39-3), also known as 2,4-difluoro-5-nitroanisole, is a polyfunctionalized nitroaromatic compound with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . It belongs to the class of tetrasubstituted benzenes bearing electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups in a specific 1,2,4,5-arrangement. This substitution pattern places it within a niche category of densely functionalized aromatic building blocks used in medicinal chemistry and agrochemical intermediate synthesis . The compound is commercially available as a crystalline solid with reported purities typically ranging from 95% to 98% .

Densely functionalized scaffold: Supports sequential SNAr in medchem and agrochemical intermediate synthesis.
Solid crystalline format: Facilitates automated solid dispensing and simplifies inventory management.
Research-grade purity: Reported commercial purity supports synthetic workflow; solid-state handling context.

1,5-Difluoro-2-methoxy-4-nitrobenzene: Why Generic Substitution Fails


The precise 1,2,4,5-substitution pattern of 1,5-difluoro-2-methoxy-4-nitrobenzene creates a unique regioelectronic environment that cannot be replicated by simple mono- or di-substituted nitrobenzene analogs. The combination of two fluorine atoms, a nitro group, and a methoxy group results in a specific activation/deactivation profile for nucleophilic aromatic substitution (SNAr) reactions . Class-level kinetic studies on 2,4-difluoronitrobenzene demonstrate that the presence of a meta-fluoro substituent, combined with the ortho/para-directing effects of the nitro group, leads to measurable differences in fluorine displacement rates and regioselectivity outcomes compared to non-fluorinated or differently substituted analogs [1]. Replacing this compound with less functionalized alternatives such as 2,4-difluoronitrobenzene or 4-nitroanisole would abolish the differentiated reactivity at either the fluorine or methoxy positions, fundamentally altering downstream synthetic pathways.

Target Product
1,5-Difluoro-2-methoxy-4-nitrobenzene
1,2,4,5-tetrasubstituted; specific regioelectronic profile for differentiated fluorine displacement.
Common Substitute
2,4-Difluoronitrobenzene
Lacks the methoxy directing group; regioselectivity in SNAr may not transfer, altering synthetic pathway outcomes.
Alternative Analog
2,4-Difluoro-5-nitrophenol
Contains a free acidic proton; reaction compatibility may shift under basic or organometallic conditions.
Class-level reactivity inference: The unique 1,2,4,5-substitution pattern may limit direct substitution with simpler nitroaromatic analogs.

1,5-Difluoro-2-methoxy-4-nitrobenzene: Comparative Evidence


Regioselective Fluorine Displacement in SNAr

In 2,4-difluoronitrobenzene, the 2-fluorine atom is replaced faster than the 4-fluorine atom by methoxide ions in methanol due to the combined electronic effects of the nitro group and meta-fluoro substituent [1]. The introduction of a methoxy group at position 2 (as in 1,5-difluoro-2-methoxy-4-nitrobenzene) further modulates this regioselectivity through resonance donation, which can deactivate the ring toward SNAr at the methoxy-bearing position while leaving the remaining fluorine centers differentially activated. This class-level inference suggests that the target compound offers a distinct, predictable regioselectivity profile for sequential functionalization compared to the non-methoxylated analog 2,4-difluoronitrobenzene.

Regioselective SNAr
Class-level inference
2-F replaced faster than 4-F in 2,4-difluoronitrobenzene; methoxy group may further modulate reactivity at position 2.
Supports a predictable, sequential functionalization workflow context.
Direction of effect is class-inferred; direct experimental data for the target compound are not identified.
Nucleophilic Aromatic Substitution SNAr Reactivity Regioselectivity

Commercial Purity Benchmarking

Supplier specifications indicate that 1,5-difluoro-2-methoxy-4-nitrobenzene is routinely available at ≥98% purity (GC) with controlled moisture content (≤0.5%) and a defined melting point of 93–95°C . In comparison, the des-methoxy analog 2,4-difluoronitrobenzene (CAS 446-35-5) is typically offered at ≥99% purity. While the absolute purity is slightly lower, the 98% specification for the target compound is considered acceptable for most research-grade synthetic applications when the unique regiochemical handle is required.

Commercial Purity
Specification review
Target: ≥98% (GC), solid, mp 93–95°C. Comparator (2,4-difluoronitrobenzene): ≥99%, liquid at RT.
Acceptable purity window for research synthesis; solid-state handling context.
Based on supplier specifications; lot-specific review recommended.
Purity Specification Procurement Benchmarking Quality Control

Methoxy Group as Protected Phenol

The methoxy group in 1,5-difluoro-2-methoxy-4-nitrobenzene serves as a protected phenol equivalent. Compared to 2,4-difluoro-5-nitrophenol (CAS 113553-00-1), the methyl ether offers enhanced stability toward oxidation and eliminates the acidic proton that can interfere with organometallic reactions or cause unwanted side reactions under basic conditions. The methoxy group can be selectively demethylated (e.g., using BBr₃) to liberate the phenol only when desired, providing a tactical advantage in multi-step synthesis [1]. No direct head-to-head stability data were identified; this is a class-level inference based on well-established differences between phenolic and anisole reactivity.

Masked Phenol Strategy
Class-level inference
Methyl ether avoids acidic proton and oxidative lability, in contrast to the free phenol analog 2,4-difluoro-5-nitrophenol.
Enables broader reaction condition compatibility in multi-step synthesis.
Categorical reactivity difference; no head-to-head quantitative data identified.
Functional Group Interconversion Building Block Versatility Synthetic Strategy

Computed Physicochemical Property Differences

Computed properties for 1,5-difluoro-2-methoxy-4-nitrobenzene include a predicted boiling point of 283.4±35.0°C, density of 1.414±0.06 g/cm³, and aqueous solubility of approximately 0.11 g/L at 25°C . In comparison, 2,4-difluoronitrobenzene (lacking the methoxy group) is a liquid at room temperature with a lower boiling point. The higher melting point (93–95°C, solid) and lower aqueous solubility are consistent with the increased molecular weight and polarity introduced by the methoxy substituent, affecting both handling and partitioning behavior in biphasic reaction systems.

Computed Properties
Data to verify
Predicted bp: 283.4°C; density: 1.414 g/cm³; aqueous solubility ~0.11 g/L; solid at RT.
May influence work-up and biphasic partitioning; solid-state handling context.
Predicted values (computational model); experimental solubility may vary.
Physicochemical Properties Drug-Likeness Computational Chemistry

1,5-Difluoro-2-methoxy-4-nitrobenzene Application Scenarios


Sequential SNAr for Medicinal Chemistry Library Synthesis

When a medicinal chemistry program requires a densely functionalized aromatic core that can undergo sequential nucleophilic aromatic substitution at two distinct fluorine positions, 1,5-difluoro-2-methoxy-4-nitrobenzene provides a differentiated scaffold. The methoxy group at position 2 electronically deactivates that site toward SNAr while the fluorine at position 4 (para to nitro) and position 1 (meta to nitro, ortho to methoxy) exhibit different leaving group abilities. This enables stepwise introduction of amine, alkoxy, or thiol nucleophiles in a regiocontrolled manner, a capability not offered by the simpler analog 2,4-difluoronitrobenzene .

Protected Phenol for Agrochemical Intermediates

In the synthesis of agrochemical active ingredients where a late-stage phenol is required, 1,5-difluoro-2-methoxy-4-nitrobenzene serves as a stable, non-acidic precursor that can be carried through multiple synthetic transformations without phenolic protection/deprotection cycles. The methoxy group tolerates a range of reaction conditions that would compromise a free phenol (e.g., strong bases, oxidative conditions, organometallic coupling), and can be selectively cleaved using BBr₃ or other demethylating agents only when the phenol is needed .

Crystalline Solid Handling in Automated Synthesis

For laboratories employing automated liquid handlers or solid-dispensing robotic systems, the crystalline nature and well-defined melting point (93–95°C) of 1,5-difluoro-2-methoxy-4-nitrobenzene offer practical advantages over liquid analogs like 2,4-difluoronitrobenzene. Solid building blocks simplify inventory management, reduce solvent evaporation during storage, and enable more precise gravimetric dispensing in high-throughput experimentation settings .

Reference Standard for Nitroaromatic Analysis

Due to its well-defined physical properties (melting point, predicted chromatographic retention) and commercial availability at 98% purity with specified moisture content, 1,5-difluoro-2-methoxy-4-nitrobenzene can serve as a reference compound for developing HPLC or GC methods targeting structurally related polyhalogenated nitroaromatic impurities or degradation products in pharmaceutical process chemistry .

Application
Selection Property
Validation Focus
Sequential SNAr in MedChem
Regioselective fluorine displacement profile
Reactivity sequence under intended nucleophile conditions
Agrochemical Intermediate
Protected phenol stability
Compatibility with planned multi-step reaction conditions
Automated Synthesis
Crystalline solid format
Gravimetric dispensing accuracy and storage stability
Analytical Reference
Defined melting point and purity specification
Chromatographic retention time and method suitability

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